Benzo(e)pyrene-d12: A Technical Guide for Researchers
Benzo(e)pyrene-d12: A Technical Guide for Researchers
CAS Number: 205440-82-0
This in-depth technical guide provides comprehensive information on Benzo(e)pyrene-d12 for researchers, scientists, and drug development professionals. The document covers the compound's properties, analytical applications, and relevant biological pathways, with a focus on presenting clear, actionable data and methodologies.
Compound Properties and Identification
Benzo(e)pyrene-d12 is the deuterated form of Benzo(e)pyrene, a polycyclic aromatic hydrocarbon (PAH). The "d12" designation signifies that the twelve hydrogen atoms in the Benzo(e)pyrene molecule have been replaced with deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis of PAHs.[1]
| Property | Value | Source |
| CAS Number | 205440-82-0 | [1][2] |
| Molecular Formula | C₂₀D₁₂ | [2] |
| Molecular Weight | 264.38 g/mol | [2] |
| Isotopic Purity | 98 atom % D | |
| Appearance | Colorless crystals or white crystalline solid | |
| Melting Point | 177-180 °C | |
| Synonyms | 4,5-Benzopyrene-d12, 1,2-Benzopyrene-d12 | |
| Unlabelled CAS Number | 192-97-2 |
Experimental Protocols: Analytical Applications
Benzo(e)pyrene-d12 is predominantly used as an internal standard in the analysis of PAHs in various environmental and biological matrices. Its chemical similarity to the target analytes and its distinct mass spectrometric signature allow for accurate quantification by correcting for sample loss during preparation and analysis.
Analysis of PAHs in Olive Oil via GC-MS/MS
This method describes the determination of twelve PAHs in olive oil using gas chromatography-tandem mass spectrometry (GC-MS/MS) with Benzo(e)pyrene-d12 as one of the internal standards.
Sample Preparation (with Saponification):
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Weigh 0.5 g of the olive oil sample into a 15 mL centrifuge tube.
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For spiked samples, add a known amount of PAH working solution and vortex for 30 seconds.
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Add 40 μL of the deuterated PAH internal standard working solution (containing Benzo(e)pyrene-d12 at 500 ng/mL) and vortex for 30 seconds.
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Allow the sample to stand for five minutes before saponification.
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Add an ethanolic solution of potassium hydroxide (1.5 M).
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The sample then undergoes solid-phase extraction (SPE) for cleanup using a styrene/divinyl benzene resin.
GC-MS/MS Analysis: The extracts are analyzed by GC-MS/MS. The use of deuterated internal standards, including Benzo(e)pyrene-d12, allows for accurate quantification of the target PAHs.
Analysis of PAHs in Water by HPLC with Fluorescence and Diode Array Detection
This protocol outlines the analysis of 17 PAHs in water samples using High-Performance Liquid Chromatography (HPLC) with both Diode Array Detection (DAD) and Fluorescence Detection (FLD).
Sample Preparation:
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A 1 L water sample is extracted using a C18 Solid Phase Extraction (SPE) cartridge.
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The SPE cartridge is washed with HPLC-grade water and then dried with nitrogen.
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The PAHs are eluted from the cartridge with dichloromethane (DCM).
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The eluate is concentrated with a stream of nitrogen, and the solvent is exchanged to acetonitrile to a final volume of 1.0 mL.
HPLC Analysis: The prepared sample is injected into an HPLC system. A ZORBAX Eclipse PAH column (4.6 mm × 150 mm, 3.5 µm) is used for separation. A programmed fluorescence detector provides high sensitivity for trace analysis of PAHs.
Determination of Benzo[a]pyrene in Coal Tar and Pitch Products by Automated SPE-GC/MS
This method details the automated analysis of Benzo[a]pyrene and Benz[a]anthracene in complex matrices like coal tar and pitch.
Sample Preparation and Analysis:
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Samples are dissolved in tetrahydrofuran (THF), and an internal standard solution containing Benzo[a]pyrene-d12 is added.
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The vials are placed in an autosampler that performs automated Solid Phase Extraction (SPE) cleanup on silica gel cartridges.
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The cleaned-up sample is then automatically injected into the GC/MS system.
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Selected Ion Monitoring (SIM) is used for quantification, with m/z 264 and 260 monitored for Benzo[a]pyrene-d12.
Metabolic and Signaling Pathways
While Benzo(e)pyrene-d12 is primarily an analytical tool, understanding the biological pathways of its non-deuterated counterpart is crucial for toxicological and metabolic studies where it might be used as a tracer.
Metabolic Pathway of Benzo(e)pyrene
The metabolism of Benzo(e)pyrene in biological systems is a detoxification process, but it can also lead to the formation of reactive metabolites. The major metabolic pathway involves the formation of dihydrodiols and their conjugates.
Caption: Metabolic pathway of Benzo(e)pyrene.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Benzo[a]pyrene
Benzo[a]pyrene, a potent carcinogen and isomer of Benzo(e)pyrene, is a well-known activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is central to the toxic effects of many PAHs. Upon entering the cell, Benzo[a]pyrene binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Benzo[a]pyrene.
